Cas no 4467-88-3 (1,3-diphenyl-1h-indene)
1,3-diphenyl-1h-indene Chemical and Physical Properties
Names and Identifiers
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- 1,3-diphenyl-1h-indene
- AC1L3CFD
- 1,3-Diphenyl-inden
- 1,3-diphenyl-indene
- 1,3-Diphenylindene
- NCIOpen2_004183
- 1.3-Diphenylinden
- 1,3-diphenyl-1H-inden
- NSC82366
- 1H-Indene, 1,3-diphenyl-
- AC1Q2APD
- 1,3-Diphenylinden
- 1.3-diphenylidene
- AC1L3CFD; 1,3-Diphenyl-inden; 1,3-diphenyl-indene; 1,3-Diphenylindene; NCIOpen2_004183; 1.3-Diphenylinden; 1,3-diphenyl-1H-inden; NSC82366; 1H-Indene, 1,3-diphenyl-; AC1Q2APD; 1,3-Diphenylinden; 1.3-diphenylidene;
- 4467-88-3
- MFCD00154959
- NSC 82366
- NSC-82366
- AKOS015906140
-
- MDL: MFCD00154959
- Inchi: 1S/C21H16/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20/h1-15,20H
- InChI Key: PTZVKDFWFSDSMK-UHFFFAOYSA-N
- SMILES: C1(C2C=CC=CC=2)C=C(C2C=CC=CC=2)C2C=CC=CC1=2
Computed Properties
- Exact Mass: 268.12528
- Monoisotopic Mass: 268.125200510g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
- LogP: 5.26380
1,3-diphenyl-1h-indene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB496691-100 mg |
1,3-Diphenylindene |
4467-88-3 | 100mg |
€126.00 | 2023-06-15 | ||
| abcr | AB496691-250 mg |
1,3-Diphenylindene |
4467-88-3 | 250mg |
€190.00 | 2023-06-15 | ||
| abcr | AB496691-100mg |
1,3-Diphenylindene; . |
4467-88-3 | 100mg |
€126.00 | 2025-02-18 | ||
| abcr | AB496691-250mg |
1,3-Diphenylindene; . |
4467-88-3 | 250mg |
€190.00 | 2025-02-18 |
1,3-diphenyl-1h-indene Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 1,3-diphenyl-1h-indene
1,3-Diphenyl-1H-Indene: A Comprehensive Overview
1,3-Diphenyl-1H-indene, also known by its CAS number 4467-88-3, is a versatile organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is a derivative of indene, a bicyclic aromatic hydrocarbon, with two phenyl groups attached at the 1 and 3 positions. The presence of these phenyl groups imparts unique electronic and structural properties to the molecule, making it a valuable component in various applications.
The structure of 1,3-diphenyl-1H-indene consists of a fused bicyclic system comprising a benzene ring and a cyclopentene ring. The two phenyl groups are positioned at the 1 and 3 positions of the indene framework, creating a symmetrical arrangement that enhances its stability and reactivity. This compound is typically synthesized through various methods, including the Friedel-Crafts alkylation or through coupling reactions involving appropriate precursors.
Recent advancements in synthetic chemistry have led to more efficient methods for the preparation of 1,3-diphenyl-1H-indene. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions, resulting in higher yields and better control over the product's purity. These developments have not only improved the scalability of production but also opened new avenues for its application in material science.
In terms of applications, 1,3-diphenyl-1H-indene has found significant use in the synthesis of advanced materials such as organic semiconductors and optoelectronic devices. Its unique electronic properties make it an ideal candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. Recent studies have demonstrated that incorporating this compound into these devices can enhance their efficiency and stability under operational conditions.
Beyond its role in materials science, 1,3-diphenyl-1H-indene has also been explored for its potential in medicinal chemistry. Researchers have investigated its ability to act as a scaffold for drug design due to its rigid structure and potential for bioisosteric replacements. Preliminary studies suggest that derivatives of this compound may exhibit promising pharmacological activities, warranting further exploration in preclinical models.
The physical properties of 1,3-diphenyl-1H-indene are also worth noting. It exists as a crystalline solid at room temperature with a melting point around 95°C. Its solubility in common organic solvents such as dichloromethane and chloroform is moderate, making it suitable for solution-based synthetic procedures. The compound is relatively stable under normal conditions but may undergo oxidation or polymerization under harsh conditions.
In terms of spectroscopic characterization, 1,3-diphenyl-1H-indene exhibits distinct UV-vis absorption bands due to its conjugated π-system. These absorption features are critical in determining its electronic transitions and have been extensively studied using techniques such as UV-vis spectroscopy and cyclic voltammetry. These studies provide insights into its redox properties, which are essential for applications in electronic devices.
The environmental impact of 1,3-diphenyl-1H-indene has also been a topic of interest. Research indicates that it is not inherently hazardous under normal handling conditions but should be managed with standard precautions typical for organic compounds. Its biodegradation pathways are currently under investigation to assess its long-term environmental fate.
In conclusion, 1,3-diphenyl-1H-indene, with its CAS number 4467-88-3, stands out as a multifaceted compound with applications spanning materials science, electronics, and medicinal chemistry. Ongoing research continues to uncover new potential uses and improve synthetic methodologies for this compound. As advancements in these fields progress, the role of 1,3-diphenyl-1H-indene is expected to expand further into innovative technologies.
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